1-Isobutyl-1H-imidazole-5-carboxylic acid
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Process Intensification
1-Isobutyl-1H-imidazole-5-carboxylic acid is integral in the synthesis of 1H-4-substituted imidazoles, crucial building blocks in the synthesis of NS5A inhibitors like daclatasvir. These compounds have been synthesized using high-temperature/high-pressure continuous flow processes, highlighting the role of 1H-imidazole derivatives in enhancing the efficiency and environmental sustainability of chemical production (Carneiro et al., 2015).
Supramolecular Chemistry
1-Isobutyl-1H-imidazole-5-carboxylic acid derivatives have been studied for their binding interactions in supramolecular complexes. For instance, their interactions with trisimidazoline bases have been examined, shedding light on their potential in designing novel molecular assemblies (Reichert et al., 2001).
Catalysis
Imidazole derivatives, closely related to 1-Isobutyl-1H-imidazole-5-carboxylic acid, have been used as catalysts in esterification reactions. These studies have explored the efficiency and reusability of these catalysts, contributing to the development of more sustainable and cost-effective chemical processes (Wang Na, 2014).
Pharmaceutical Analysis
Imidazole derivatives are also crucial in the pharmaceutical industry. They have been used in the analytical determination and quantification of drug impurities, demonstrating their importance in ensuring the quality and safety of pharmaceutical products (Patrudu, 2020).
Bioactive Compound Synthesis
Imidazole-based compounds have shown potential in drug discovery, particularly in inhibiting enzymes like β-glucuronidase. Their synthesis and the study of their biological activities have opened new avenues for the development of therapeutic agents (Salar et al., 2017).
Medicinal Chemistry
The derivatives of 1-Isobutyl-1H-imidazole-5-carboxylic acid have been used to explore new cancer treatments. They have shown potential in inducing apoptosis and cellular senescence, highlighting their significance in the field of oncology (Sharma et al., 2014).
Coordination Chemistry
In coordination chemistry, 1-Isobutyl-1H-imidazole-5-carboxylic acid derivatives have been used to construct various coordination polymers. These materials have diverse applications, ranging from catalysis to materials science (Guo et al., 2013).
Mechanism of Action
Target of Action
Imidazoles, the core structure of this compound, are known to be key components in functional molecules used in a variety of applications .
Mode of Action
Imidazoles, in general, are versatile and are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis .
properties
IUPAC Name |
3-(2-methylpropyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)4-10-5-9-3-7(10)8(11)12/h3,5-6H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFQYUWCHHNTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1H-imidazole-5-carboxylic acid |
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